N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an acetamide group attached to a phenoxy ring with a formyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide typically involves the reaction of 3,4-dimethylaniline with 2-(2-formylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time, are crucial for the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.
Major Products Formed
Oxidation: 2-(2-carboxyphenoxy)-N-(3,4-dimethylphenyl)acetamide.
Reduction: 2-(2-hydroxyphenoxy)-N-(3,4-dimethylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenyl and acetamide groups can interact with hydrophobic and hydrogen-bonding sites, respectively, contributing to the compound’s overall bioactivity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(3,4-dimethylphenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group, leading to different chemical reactivity and biological activity.
N-(3,4-dimethylphenyl)-2-(2-carboxyphenoxy)acetamide: Similar structure but with a carboxylic acid group instead of a formyl group, resulting in different solubility and interaction properties.
N-(3,4-dimethylphenyl)-2-(2-nitrophenoxy)acetamide: Similar structure but with a nitro group instead of a formyl group, affecting the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-7-8-15(9-13(12)2)18-17(20)11-21-16-6-4-3-5-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAYNGWFXVOJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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